1-[3-(2,2-Difluoro-ethoxy)-phenyl]-ethylamine hydrochloride
Description
1-[3-(2,2-Difluoro-ethoxy)-phenyl]-ethylamine hydrochloride is a chemical compound with the molecular formula C10H14ClF2NO and a molecular weight of 237.67 g/mol
Properties
IUPAC Name |
1-[3-(2,2-difluoroethoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO.ClH/c1-7(13)8-3-2-4-9(5-8)14-6-10(11)12;/h2-5,7,10H,6,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYWFEZOUZILQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OCC(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(2,2-Difluoro-ethoxy)-phenyl]-ethylamine hydrochloride involves several steps. One common synthetic route includes the reaction of 3-(2,2-difluoroethoxy)benzaldehyde with ethylamine under specific conditions to form the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[3-(2,2-Difluoro-ethoxy)-phenyl]-ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(2,2-Difluoro-ethoxy)-phenyl]-ethylamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(2,2-Difluoro-ethoxy)-phenyl]-ethylamine hydrochloride involves its interaction with specific molecular targets. The difluoroethoxy group plays a crucial role in its activity, influencing its binding affinity and selectivity towards target molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes through its interaction with enzymes and receptors.
Comparison with Similar Compounds
1-[3-(2,2-Difluoro-ethoxy)-phenyl]-ethylamine hydrochloride can be compared with other similar compounds such as:
2-(2,2-Difluoroethoxy)ethan-1-amine hydrochloride: This compound has a similar difluoroethoxy group but differs in its overall structure and properties.
1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethylamine hydrochloride: This compound has an additional fluorine atom on the phenyl ring, which may influence its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
1-[3-(2,2-Difluoro-ethoxy)-phenyl]-ethylamine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. With a molecular formula of C12H14ClF2NO and a molecular weight of 237.67 g/mol, this compound features a difluoroethoxy group that may enhance its interaction with various biological targets, including enzymes and receptors. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The structural characteristics of this compound contribute to its unique biological properties. The difluoroethoxy moiety is particularly significant as it may influence the compound's binding affinity and selectivity towards specific biomolecules.
Research indicates that the biological activity of this compound may involve:
- Interaction with Receptors : Initial studies suggest that it may modulate biochemical pathways through binding to specific receptors.
- Enzyme Inhibition : The compound could potentially inhibit certain enzymes, affecting various metabolic processes.
The exact mechanisms remain under investigation, but preliminary findings indicate promising pharmacological properties that warrant further exploration.
In Vitro Studies
Recent in vitro studies have highlighted several aspects of the biological activity of this compound:
- Binding Affinity : The difluoroethoxy group enhances the compound's binding affinity to target proteins, which may lead to increased efficacy in modulating receptor activity.
- Potential Therapeutic Applications : Research is ongoing to explore its role in drug development, particularly as a candidate for treating conditions influenced by neurotransmitter systems.
Case Studies
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Neurotransmitter Modulation : A study examining compounds similar to this compound found that structural modifications could significantly impact their activity at α7 nicotinic acetylcholine receptors (nAChRs). This suggests that the compound may possess similar modulatory effects on neurotransmitter systems .
Compound EC50 (µM) Max Modulation (%) 1-[3-(2,2-Difluoro-ethoxy)-phenyl]-ethylamine TBD TBD - Anticancer Activity : Although specific data on this compound is limited, related compounds have shown significant anticancer properties in various cell lines. For instance, studies on structurally similar compounds indicated IC50 values ranging from 0.11 to 1.47 µM against breast cancer cell lines . This suggests potential for further investigation into the anticancer efficacy of this compound.
Applications in Research and Industry
The compound has diverse applications across several fields:
- Medicinal Chemistry : As a building block for synthesizing more complex organic molecules.
- Pharmaceutical Development : Ongoing research aims to evaluate its therapeutic potential in drug discovery.
- Chemical Industry : Utilized in producing specialty chemicals and materials due to its unique structural properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
